TVB-2640 - 1399177-37-7

TVB-2640

Catalog Number: EVT-284454
CAS Number: 1399177-37-7
Molecular Formula: C27H29N5O
Molecular Weight: 439.563
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TVB-2640, also known as TVB-2640, is a potent, reversible, and selective small molecule inhibitor of fatty acid synthase (FASN) [, , , , , , , , , , , , , , , , , , , , , ]. Developed by 3-V Biosciences, it is considered a first-in-class agent [, , , , , , , , , , , , , , , , , , , , , ], representing a novel approach to modulating lipid biosynthesis for research purposes.

TVB-2640 plays a significant role in scientific research exploring the role of FASN in various cellular processes, particularly in the context of cancer cell growth and survival [, , , , , , , , , , , , , , , , , , , , , ].

Molecular Structure Analysis

While the exact molecular structure of TVB-2640 is not explicitly provided in the reviewed papers, research suggests that it is an analog of TVB-3166 with a slightly higher molecular weight []. This information suggests structural similarities between the two compounds.

Mechanism of Action

TVB-2640 exerts its effects by selectively inhibiting FASN, a key enzyme responsible for de novo lipogenesis, the process of fatty acid synthesis [, , , , , , , , , , , , , , , , , , , , , ]. This inhibition leads to:

  • Disruption of Palmitate Biosynthesis: By inhibiting FASN, TVB-2640 directly interferes with the production of palmitate, a crucial building block for long-chain fatty acids essential for cell membrane synthesis, energy storage, and signaling molecule modification [, , , , , , , , , , , , , , , , , , , , , ].

  • Induction of Apoptosis: The disruption of lipid metabolism, particularly in tumor cells heavily reliant on de novo lipogenesis, triggers apoptotic pathways, ultimately leading to cell death [, , , , , , , , , , , , , , , , , , , , , ].

  • Modulation of Signaling Pathways: TVB-2640's impact extends to key signaling pathways involved in cell growth, proliferation, and survival. Research indicates its involvement in modulating the PI3K/Akt/mTOR and Wnt/β-catenin pathways [, , , , , , , , ].

Applications
  • Investigating Tumor Cell Sensitivity to FASN Inhibition: TVB-2640 has been instrumental in in vitro and in vivo studies assessing the sensitivity of various tumor types, including colon, breast, lung, and prostate cancer, to FASN inhibition [, , , , , , , , , , , , , , , , , , , , , ]. These studies explore its potential as a therapeutic target in different cancer types.

  • Elucidating Mechanisms of FASN Inhibition: Research utilizes TVB-2640 to dissect the intricate mechanisms by which FASN inhibition impacts tumor cell survival, proliferation, signaling pathways, and ultimately, tumor growth [, , , , , , , , , , , , , , , , , , , , , ].

  • Exploring Combination Therapies: TVB-2640's potential as a component in combination therapies has been investigated in preclinical models [, , , , ]. Researchers are exploring its synergy with existing chemotherapeutic agents, targeted therapies, and immunotherapies to enhance antitumor efficacy.

  • Biomarker Discovery and Validation: Studies employ TVB-2640 to identify and validate potential biomarkers indicative of response to FASN inhibition [, , , , , , , , , , , , , , , , , , , , , , ]. These biomarkers could potentially guide patient selection and personalize treatment strategies.

Cerulenin

  • Compound Description: Cerulenin is a natural product that acts as a potent, irreversible inhibitor of fatty acid synthase (FASN) []. It covalently binds to the ketoacyl synthase domain of FASN, blocking the enzyme's activity []. Cerulenin has shown promising anticancer effects in preclinical studies, but its clinical use has been hampered due to its instability and toxicity [].
  • Relevance: Cerulenin is a first-generation FASN inhibitor, while TVB-2640 represents a newer generation of inhibitors with improved selectivity and pharmacokinetic properties []. Both compounds target FASN, but TVB-2640 offers advantages in terms of its safety and efficacy profile compared to cerulenin.

TVB-3166

  • Compound Description: TVB-3166 is a potent, reversible, and selective inhibitor of FASN [, , , , , ]. It disrupts crucial signaling pathways such as PI3K/Akt/mTOR and Wnt/β-catenin, leading to apoptosis in tumor cells []. Preclinical studies have shown TVB-3166's efficacy in inhibiting tumor growth in various cancer models, including those of pancreatic, ovarian, and lung cancer []. TVB-3166 exhibits oral bioavailability, rendering it suitable for in vivo studies [, ]. Notably, TVB-3166 demonstrated efficacy in reducing tumor volume in colorectal cancer models both in vitro and in vivo [].
  • Relevance: TVB-3166 serves as a preclinical analog of TVB-2640, possessing a slightly lower molecular weight while maintaining similar biological activity [, , ]. Both compounds belong to the series of FASN inhibitors developed by 3-V Biosciences, exhibiting potent and selective FASN inhibition. The insights gained from preclinical studies utilizing TVB-3166 contributed significantly to understanding the mechanism of action and potential clinical applications of TVB-2640.

TVB-3664

  • Compound Description: TVB-3664 is a potent, selective, and orally available FASN inhibitor developed by 3-V Biosciences [, , ]. This compound exhibits anti-tumor activity in various preclinical tumor models, including colorectal cancer [, ]. In vitro studies using TVB-3664 have revealed its role in disrupting protein palmitoylation, impacting key oncogenic drivers like K-Ras and EGFR [].

TVB-3150 and TVB-3199

  • Compound Description: TVB-3150 and TVB-3199 are two potent and reversible FASN inhibitors developed by 3-V Biosciences []. These compounds demonstrated effectiveness in inhibiting the growth of FASN-expressing cells in a dose-dependent manner, both in anchorage-dependent and -independent conditions []. Studies showed that these inhibitors induce apoptosis in a time- and dose-dependent fashion, suggesting their potential as anticancer agents [].
  • Relevance: TVB-3150 and TVB-3199 share structural similarities and a common target, FASN, with TVB-2640 []. The in vitro and in vivo studies using these compounds contribute to the understanding of FASN inhibition as a therapeutic strategy for cancer treatment, supporting the rationale for clinical development of TVB-2640.

Orlistat

  • Compound Description: Orlistat is a clinically approved drug primarily used for weight management by inhibiting pancreatic lipase, an enzyme responsible for dietary fat absorption []. While orlistat's primary target is pancreatic lipase, it also shows inhibitory activity against FASN, albeit weaker compared to its effect on pancreatic lipase [].

BI-99179

  • Compound Description: BI-99179 is a FASN inhibitor []. In combination with HER2-targeting drugs, it shows synergistic effects in inhibiting the growth of HER2+ breast cancer cells [].
  • Relevance: BI-99179, similar to TVB-2640, targets FASN for its anticancer activity []. Studies on BI-99179, particularly in the context of combination therapy with other anticancer agents, contribute to understanding the potential of FASN inhibition as a therapeutic strategy in oncology, aligning with the research and development of TVB-2640.

Properties

CAS Number

1399177-37-7

Product Name

Denifanstat

IUPAC Name

4-[1-[4-cyclobutyl-2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl]benzonitrile

Molecular Formula

C27H29N5O

Molecular Weight

439.563

InChI

InChI=1S/C27H29N5O/c1-17-14-24(22-4-3-5-22)25(26-29-18(2)30-31-26)15-23(17)27(33)32-12-10-21(11-13-32)20-8-6-19(16-28)7-9-20/h6-9,14-15,21-22H,3-5,10-13H2,1-2H3,(H,29,30,31)

InChI Key

BBGOSBDSLYHMRA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C(=O)N2CCC(CC2)C3=CC=C(C=C3)C#N)C4=NNC(=N4)C)C5CCC5

Solubility

Soluble in DMSO, not in water

Synonyms

TVB2640; TVB2640; TVB 2640.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.